(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate (R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 137284-11-8
VCID: VC21176617
InChI: InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate

CAS No.: 137284-11-8

Cat. No.: VC21176617

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate - 137284-11-8

Specification

CAS No. 137284-11-8
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name tert-butyl N-[(1R)-2-oxo-1-phenylethyl]carbamate
Standard InChI InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t11-/m0/s1
Standard InChI Key PEVGKAAGTGDOGA-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](C=O)C1=CC=CC=C1
SMILES CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1
Canonical SMILES CC(C)(C)OC(=O)NC(C=O)C1=CC=CC=C1

Introduction

(R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate is a chemical compound with the CAS number 1170812-59-5. It is a specialty material used in various chemical syntheses, particularly in the field of organic chemistry. This compound is known for its specific stereochemistry, indicated by the "(R)" notation, which signifies its chiral nature.

Synthesis and Applications

While specific synthesis methods for (R)-tert-Butyl (2-oxo-1-phenylethyl)carbamate are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving carbamate formation. For instance, carbamates can be formed by reacting amines with chloroformates or isocyanates in the presence of bases.

Applications in Organic Synthesis

This compound is likely used as an intermediate in the synthesis of more complex molecules, given its functional groups. The tert-butyl carbamate group is a common protecting group for amines, which can be easily removed under acidic conditions to reveal the amine functionality. This makes it useful in peptide synthesis and other organic transformations where amine protection is necessary.

Spectroscopic Characterization

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) spectroscopy are commonly used to characterize the structure of organic compounds. For carbamates, the NMR spectrum would typically show signals corresponding to the tert-butyl group, the phenyl ring, and the carbamate functionality.

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